N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide typically involves the reaction of N-methoxy-N-methyl amides with various reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to promote the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of synthetic materials and polymers.
Wirkmechanismus
The mechanism of action of N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and functions, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide can be compared with other similar compounds, such as:
N-Methoxy-N-methyl amides: These compounds share similar structural features and reactivity patterns.
N-Methoxy-N,2,2,4,4-tetramethylcyclohexanecarboxamide: A closely related compound with slight variations in the molecular structure.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in various synthetic processes and research applications.
Eigenschaften
Molekularformel |
C13H25NO2 |
---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
N-methoxy-N,2,2,4,4-pentamethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO2/c1-12(2)8-7-10(13(3,4)9-12)11(15)14(5)16-6/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
VDLRWEDWSKZRER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C(C1)(C)C)C(=O)N(C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.